N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]
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Overview
Description
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a hexane backbone with two benzamide groups, each substituted with aminopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide intermediates, which are then linked via a hexane-1,6-diyl bridge. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The goal is to achieve consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminopropoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] exerts its effects involves its interaction with specific molecular targets. The aminopropoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]: Known for its antioxidant properties.
N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine): Used in polymer stabilization.
Uniqueness
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] stands out due to its unique aminopropoxy groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for specific interactions that are not possible with other similar compounds.
Properties
CAS No. |
578741-25-0 |
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Molecular Formula |
C32H52N6O6 |
Molecular Weight |
616.8 g/mol |
IUPAC Name |
3,5-bis(3-aminopropoxy)-N-[6-[[3,5-bis(3-aminopropoxy)benzoyl]amino]hexyl]benzamide |
InChI |
InChI=1S/C32H52N6O6/c33-9-5-15-41-27-19-25(20-28(23-27)42-16-6-10-34)31(39)37-13-3-1-2-4-14-38-32(40)26-21-29(43-17-7-11-35)24-30(22-26)44-18-8-12-36/h19-24H,1-18,33-36H2,(H,37,39)(H,38,40) |
InChI Key |
IWTFICYOSHLBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCCN)OCCCN)C(=O)NCCCCCCNC(=O)C2=CC(=CC(=C2)OCCCN)OCCCN |
Origin of Product |
United States |
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